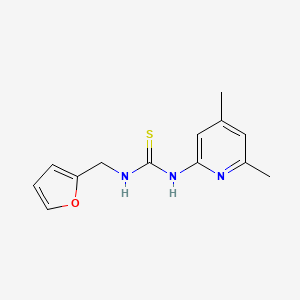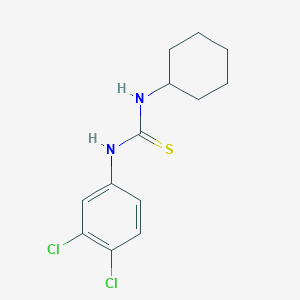
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea
Descripción general
Descripción
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea (CDPTU) is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential use in various scientific research applications. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in a variety of cellular processes. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea may also modulate the activity of intracellular calcium channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has several advantages as a pharmacological tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and it exhibits a range of biological activities that make it a valuable tool for studying cellular signaling pathways and disease processes. However, N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea. One potential area of study is its use as an anti-cancer agent. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its efficacy in animal models and in human clinical trials. Another potential area of study is its use as an anti-inflammatory agent. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been found to reduce the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea may also have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, as it has been shown to modulate the activity of intracellular calcium channels, which are involved in the regulation of neuronal signaling pathways.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been extensively used in scientific research for its potential use as a pharmacological tool. It has been found to exhibit a range of biological activities, including inhibition of protein kinase C, modulation of intracellular calcium levels, and inhibition of the Na+/K+ ATPase pump. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUZJUDOXNLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)

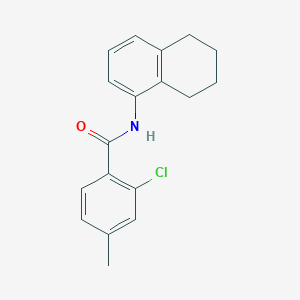
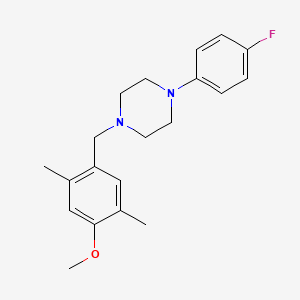
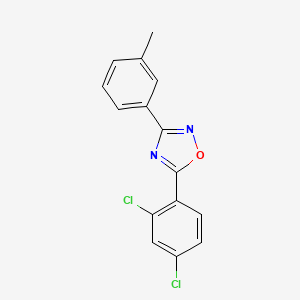
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
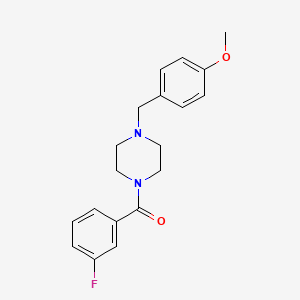
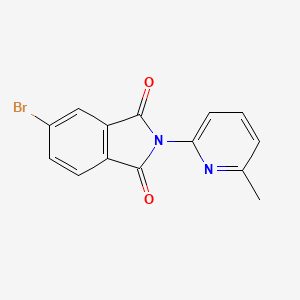
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)
